molecular formula C16H12N2O B589186 Sudan I-d5 CAS No. 752211-63-5

Sudan I-d5

Cat. No.: B589186
CAS No.: 752211-63-5
M. Wt: 253.316
InChI Key: ZONYAPYTDIVJGG-RMKIHZJYSA-N
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Description

Sudan I-d5, also known as 1-Phenylazo-2-naphthol-d5, is a deuterated form of Sudan I, a synthetic azo dye. It is primarily used as an analytical standard in various scientific applications. The compound has a molecular formula of C16H7D5N2O and a molecular weight of 253.31 g/mol .

Mechanism of Action

Target of Action

Sudan I-d5, a deuterated form of Sudan I, is primarily known for its inhibitory action against bacterial strains such as Clostridium perfringens and L. rhamnosus . These bacteria are part of the human gut microbiota, and their growth can be inhibited by this compound, suggesting that this compound may have potential applications in controlling bacterial populations.

Mode of Action

It is known that sudan i, the non-deuterated form, is a diazo-conjugate red dye . Diazo dyes are characterized by a nitrogen double bond, which can interact with various biological targets. The specific interactions of this compound with its bacterial targets are yet to be elucidated.

Pharmacokinetics

It is known that this compound is soluble in dmso , which suggests that it may have good bioavailability when administered in suitable formulations

Result of Action

The primary result of this compound’s action is the inhibition of growth in certain bacterial strains

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability has been studied under different conditions . This suggests that the action, efficacy, and stability of this compound can be influenced by factors such as temperature and light exposure.

Biochemical Analysis

Biochemical Properties

Sudan I-d5 interacts with various biomolecules in biochemical reactions. It’s known to inhibit the growth of bacterial strains such as Clostridium perfringens and L. rhamnosus .

Cellular Effects

The effects of this compound on cells are complex and multifaceted. It’s known to cause significant perturbations to the DNA helical conformation and structure . This suggests that this compound can impact cell function by influencing gene expression and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It’s known to form adducts with DNA, which can cause significant perturbations to the DNA structure . This can impact DNA repair and replication processes, potentially leading to mutations and other genetic changes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is stable, with no significant changes in its isotopic abundance or chemical purity over a period of 12 months . This suggests that this compound can have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, it’s known that Sudan I, the non-deuterated version of the compound, is mutagenic in animal toxicity studies . High doses could potentially lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It’s metabolized by cytochrome P450 enzymes, particularly CYP1A1 . This interaction can affect metabolic flux and metabolite levels, potentially leading to changes in cellular function .

Transport and Distribution

Given its lipophilic nature, it’s likely that this compound can pass through cell membranes and distribute throughout the cell .

Subcellular Localization

Given its ability to interact with DNA and its lipophilic nature, it’s likely that this compound can localize to the nucleus and other organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sudan I-d5 involves the diazotization of aniline-d5 followed by coupling with 2-naphthol. The reaction typically occurs under acidic conditions, with sodium nitrite and hydrochloric acid used to generate the diazonium salt from aniline-d5. This intermediate then reacts with 2-naphthol in an alkaline medium to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated aniline ensures the incorporation of deuterium atoms, which is crucial for its application as an internal standard in analytical methods .

Chemical Reactions Analysis

Types of Reactions

Sudan I-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

    Sudan I: The non-deuterated form, used similarly in analytical applications.

    Sudan II, III, IV: Other azo dyes with varying structures and applications.

    Sudan Orange G: Another azo dye used in similar contexts.

Uniqueness

Sudan I-d5 is unique due to its deuterium labeling, which provides advantages in analytical precision and accuracy. This makes it particularly valuable in research and industrial applications where precise quantification is essential .

Properties

IUPAC Name

1-[(2,3,4,5,6-pentadeuteriophenyl)diazenyl]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O/c19-15-11-10-12-6-4-5-9-14(12)16(15)18-17-13-7-2-1-3-8-13/h1-11,19H/i1D,2D,3D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQIXHXHHPWVIL-RCQSQLKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N=NC2=C(C=CC3=CC=CC=C32)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746791
Record name (1Z)-1-[2-(~2~H_5_)Phenylhydrazinylidene]naphthalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

752211-63-5
Record name (1Z)-1-[2-(~2~H_5_)Phenylhydrazinylidene]naphthalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 752211-63-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What is Sudan I-d5, and what is it used for in research?

A1: this compound is a deuterated analog of Sudan I, a fat-soluble dye. While Sudan I itself is banned in food products due to its toxicity, its deuterated forms, like this compound, find use as internal standards in analytical chemistry, specifically in techniques like mass spectrometry.

Q2: How does using this compound as an internal standard improve the accuracy of measuring Sudan I in food samples?

A2: Using this compound enhances accuracy by acting as a reference point during analysis. Here's why:

  • Compensation for Losses: During sample preparation, some analyte (Sudan I in this case) might be lost. Since this compound is added at the beginning and experiences the same processes, its measured loss helps researchers correct for losses in the original Sudan I, leading to more accurate quantification. []

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